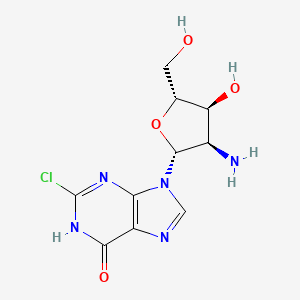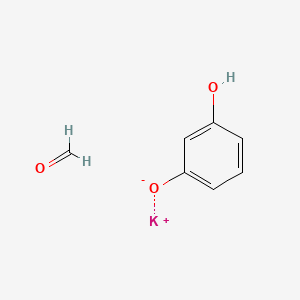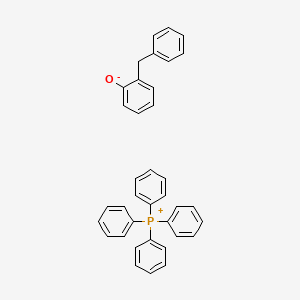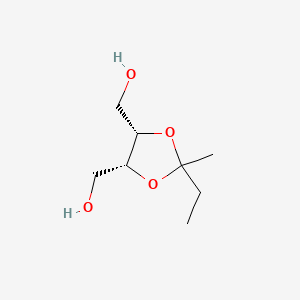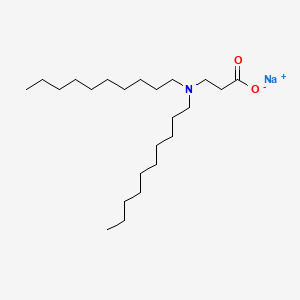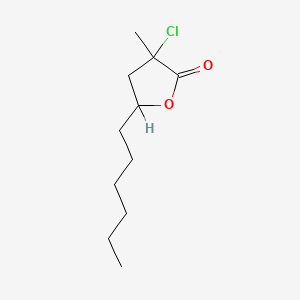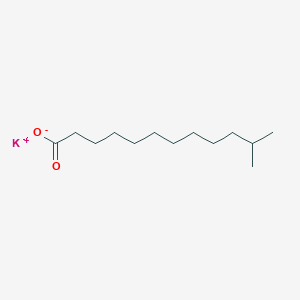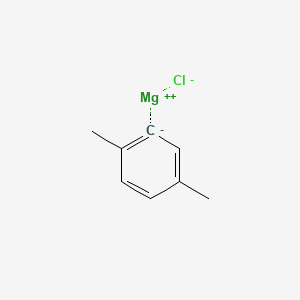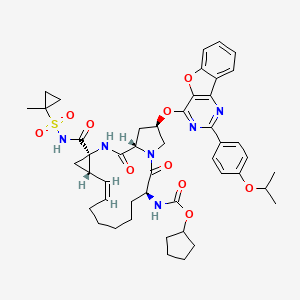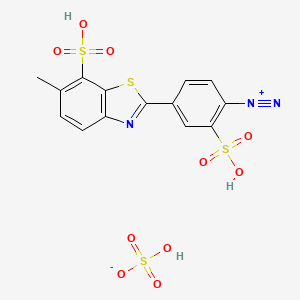
hydrogen sulfate;4-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)-2-sulfobenzenediazonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen sulfate;4-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)-2-sulfobenzenediazonium is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple sulfonate groups and a benzothiazole moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen sulfate;4-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)-2-sulfobenzenediazonium typically involves multiple steps, including the formation of the benzothiazole ring and the introduction of sulfonate groups. Common reagents used in the synthesis may include sulfuric acid, sodium nitrite, and various aromatic compounds. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, filtration, and chromatography may be employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hydrogen sulfate;4-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)-2-sulfobenzenediazonium can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a reagent in various organic synthesis reactions.
Biology: The compound may have applications in biochemical assays and as a labeling agent.
Industry: Applications in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which hydrogen sulfate;4-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)-2-sulfobenzenediazonium exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved in its action can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)-2-sulfobenzenediazonium chloride
- 4-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)-2-sulfobenzenediazonium bromide
Uniqueness
Hydrogen sulfate;4-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)-2-sulfobenzenediazonium is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions with biological molecules, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
129813-73-6 |
|---|---|
Fórmula molecular |
C14H11N3O10S4 |
Peso molecular |
509.5 g/mol |
Nombre IUPAC |
hydrogen sulfate;4-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)-2-sulfobenzenediazonium |
InChI |
InChI=1S/C14H9N3O6S3.H2O4S/c1-7-2-4-10-12(13(7)26(21,22)23)24-14(16-10)8-3-5-9(17-15)11(6-8)25(18,19)20;1-5(2,3)4/h2-6H,1H3,(H-,18,19,20,21,22,23);(H2,1,2,3,4) |
Clave InChI |
RHXPNHKSFWHVDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)[N+]#N)S(=O)(=O)O)S(=O)(=O)O.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


